molecular formula C7H5FI2O B14759062 2-Fluoro-3,6-diiodoanisole

2-Fluoro-3,6-diiodoanisole

Cat. No.: B14759062
M. Wt: 377.92 g/mol
InChI Key: CDRVFHMEBZNRRY-UHFFFAOYSA-N
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Description

2-Fluoro-3,6-diiodoanisole is an organic compound with the molecular formula C7H5FIO. It is a derivative of anisole, where the hydrogen atoms at positions 3 and 6 on the benzene ring are replaced by iodine atoms, and the hydrogen atom at position 2 is replaced by a fluorine atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3,6-diiodoanisole typically involves the iodination and fluorination of anisole derivatives. One common method starts with the iodination of 2-fluoroanisole, followed by further iodination at the 6-position. The reaction conditions often involve the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or nitric acid, to facilitate the iodination process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3,6-diiodoanisole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anisole derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Fluoro-3,6-diiodoanisole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-3,6-diiodoanisole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, altering their activity. The presence of fluorine and iodine atoms can influence the compound’s binding affinity and selectivity, enhancing its effectiveness in certain biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of these substituents can enhance the compound’s stability, reactivity, and binding affinity in various chemical and biological contexts .

Properties

Molecular Formula

C7H5FI2O

Molecular Weight

377.92 g/mol

IUPAC Name

2-fluoro-1,4-diiodo-3-methoxybenzene

InChI

InChI=1S/C7H5FI2O/c1-11-7-5(10)3-2-4(9)6(7)8/h2-3H,1H3

InChI Key

CDRVFHMEBZNRRY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1F)I)I

Origin of Product

United States

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